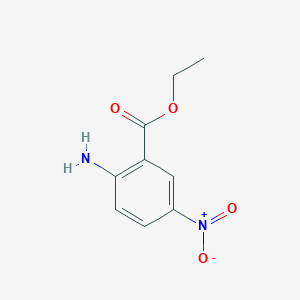

Ethyl 2-amino-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDNINFPSEDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954053 | |

| Record name | Ethyl 2-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32203-24-0 | |

| Record name | 32203-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32203-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

Ethyl 2-amino-5-nitrobenzoate, a seemingly unassuming organic molecule, holds a significant position in the landscape of synthetic chemistry. Its strategic arrangement of functional groups—an ethyl ester, a primary aromatic amine, and a nitro group—renders it a versatile and highly valuable intermediate in the synthesis of a wide array of more complex molecules. This guide, intended for the discerning eye of researchers, scientists, and professionals in drug development, delves into the core physical and chemical properties of this compound. By providing a comprehensive understanding of its characteristics, from its spectral signature to its reactive nature, we aim to empower the scientific community to unlock its full potential in the pursuit of novel pharmaceuticals and other advanced materials. Our approach is rooted in providing not just data, but also the scientific rationale behind it, ensuring a deeper, more applicable knowledge base.

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's fundamental physical properties is the bedrock of its successful application in research and development. These parameters dictate everything from appropriate storage conditions to the selection of suitable analytical techniques.

Structural and General Information

This compound is a substituted benzene derivative with the chemical formula C₉H₁₀N₂O₄.[1] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and an ethoxycarbonyl group at position 1.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 32203-24-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Solid (form and color may vary) | - |

| Boiling Point | 385 °C at 760 mmHg | MySkinRecipes |

| Density | 1.33 g/cm³ | MySkinRecipes |

| Storage | 2-8°C, in a dark place under an inert atmosphere | [1] |

Note: The melting point for this compound is not consistently reported in publicly available literature. Experimental determination is recommended for precise applications.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of a chemical compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular fingerprint.

While experimentally obtained spectra for this compound are not widely available in public databases, the expected spectral features can be inferred from the analysis of closely related compounds and the fundamental principles of spectroscopy. For comparative purposes, the ¹H NMR data for the isomeric compound, ethyl 2-amino-3-nitrobenzoate, is presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the electronic effects of the amino, nitro, and ester substituents. For the related isomer, ethyl 2-amino-3-nitro-benzoate, the following ¹H NMR data has been reported (400 MHz, CDCl₃, δ): 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃), 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃), 6.65 (dd, J=8.0Hz, 8.0Hz, 1H), 8.25 (dd, J=7.6Hz, 1.2Hz, 1H), 8.37 (dd, J=7.6Hz, 1.2Hz, 1H) (aromatic protons), 8.46 (bs, 2H, NH₂).[2]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the different substituents), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amine) |

| 1720 - 1680 | C=O stretch (Ester) |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

| 1250 - 1000 | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (210.19). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the nitro group (-NO₂).

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Synthesis of this compound

The most common and logical laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification of 2-amino-5-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-nitrobenzoic acid (1.0 eq.) in absolute ethanol (a significant excess, acting as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 eq.), to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product can then be extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Fischer Esterification Workflow.

Chemical Reactivity and Transformations

The trifunctional nature of this compound allows for a range of selective chemical transformations.

-

Reactions of the Amino Group: The primary aromatic amine is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. Diazotization, in particular, is a powerful tool for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.[3]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is crucial for the synthesis of diamino compounds, which are important building blocks for heterocyclic systems.

-

Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.

Caption: Reactivity of Functional Groups.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[4] Its utility lies in its ability to serve as a scaffold for the construction of more complex molecular architectures.

One notable application of the parent compound, 2-amino-5-nitrobenzoic acid, is in the synthesis of niclosamide analogues.[5] Niclosamide is an anthelmintic drug that has shown potential as an anticancer and antiviral agent. By using 2-amino-5-nitrobenzoic acid as a starting material, researchers can synthesize a variety of niclosamide derivatives with potentially improved therapeutic properties.

Furthermore, the reduction of the nitro group in this compound to an amine provides a route to 2,5-diaminobenzoate derivatives. These compounds are precursors to various heterocyclic systems, which are prevalent in many biologically active molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of well-designed molecular building blocks in advancing chemical synthesis. Its unique combination of reactive functional groups provides a versatile platform for the creation of a diverse range of complex molecules with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with the aim of equipping researchers and developers with the knowledge necessary to harness its full potential. As the quest for novel and improved chemical entities continues, the importance of such versatile intermediates will undoubtedly grow, solidifying the role of this compound in the toolkit of the modern synthetic chemist.

References

Ethyl 2-amino-5-nitrobenzoate CAS number and molecular structure

An In-depth Technical Guide to Ethyl 2-Amino-5-Nitrobenzoate

Abstract

This compound is a pivotal chemical intermediate whose utility spans across diverse fields of chemical synthesis, from the production of vibrant azo dyes to the foundational scaffolding of complex pharmaceutical agents. Its unique molecular architecture, featuring an aromatic ring functionalized with an amino group, a nitro group, and an ethyl ester, provides a versatile platform for a multitude of chemical transformations. This guide offers an in-depth exploration of this compound, covering its fundamental chemical identity, molecular structure, physicochemical properties, and established synthetic methodologies. Furthermore, it delves into the compound's significant applications, spectroscopic profile for characterization, and critical safety protocols for handling. This document is intended for researchers, chemists, and professionals in the drug development and material science sectors who require a comprehensive technical understanding of this valuable building block.

Compound Identification and Molecular Structure

Precise identification is the cornerstone of chemical research and application. This compound is cataloged with a unique identifier to ensure unambiguous recognition in global databases and regulatory frameworks.

| Identifier | Value | Source |

| CAS Number | 32203-24-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

Molecular Structure Analysis

The structure of this compound consists of a central benzene ring with three substituents. The ethyl carboxylate group (-COOCH₂CH₃) at position 1, an amino group (-NH₂) at position 2, and a nitro group (-NO₂) at position 5. The relative positioning of the electron-donating amino group and the electron-withdrawing nitro and ester groups dictates the molecule's reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in various reactions.

| Property | Value | Source |

| Appearance | Light yellow crystalline powder | |

| Density | 1.33 g/cm³ | |

| Melting Point | ~270°C (with decomposition, for the related acid) | |

| Solubility | Limited in water | |

| Storage | 2-8°C, protected from light, in an inert gas atmosphere |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A common and logical pathway involves the esterification of the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid. The parent acid itself is typically synthesized from more readily available precursors.

General Synthetic Workflow

The manufacturing process begins with a suitable starting material, which undergoes nitration and subsequent functional group manipulations to yield the target compound. The choice of pathway is often dictated by the cost of starting materials and the desired purity of the final product.

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: Esterification of 2-Amino-5-nitrobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound from its corresponding carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes). The alcohol acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by ethanol. This is a crucial step to drive the Fischer-Speier esterification reaction forward.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The higher temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the ester, which has lower solubility in water than in ethanol.

-

Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases. This step is critical to remove the acidic catalyst and any unreacted carboxylic acid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in the reactivity of its functional groups, which can be selectively modified to build more complex molecular architectures.

-

Azo Dye Synthesis: The primary amino group is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C) to form a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound (a coupling agent) to form an azo compound, which are often intensely colored and used as dyes and pigments[4].

-

Pharmaceutical Intermediate: In drug development, the compound serves as a key building block.[4][5] The nitro group can be selectively reduced to a second amino group, forming a diamine derivative. This diamine is a common precursor for the synthesis of heterocyclic systems, such as quinazolinones and benzodiazepines, which are core structures in many pharmacologically active molecules.[4]

Spectroscopic Characterization

Unambiguous characterization of the synthesized compound is achieved through a combination of spectroscopic techniques.

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (~6.5-8.5 ppm).- Amine Protons (NH₂): A broad singlet.- Ethyl Group: A quartet (~4.4 ppm, -OCH₂-) and a triplet (~1.4 ppm, -CH₃). |

| FTIR (cm⁻¹) | - N-H Stretch: 3400-3200 (amine).- C=O Stretch: 1720-1680 (ester).- N-O Stretch: 1550-1475 (asymmetric) and 1350-1300 (symmetric) for the nitro group. |

| Mass Spec. | - Molecular Ion Peak [M]⁺: Expected at m/z = 210.19. |

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, the hazards can be inferred from its functional groups and related compounds like 2-amino-5-nitrobenzoic acid.[6][7]

-

Hazard Identification: The compound is expected to cause skin and eye irritation and may cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a standard laboratory coat when handling the compound.[6]

-

Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.

Conclusion

This compound is a chemical of significant industrial and academic importance. Its well-defined structure and the distinct reactivity of its functional groups make it an indispensable precursor in the synthesis of a wide array of high-value products, from dyes to life-saving pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible utilization in research and development.

References

- Synquest Labs. Ethyl 2-amino-6-fluoro-3-nitrobenzoate Safety Data Sheet.

- ChemicalBook. This compound | 32203-24-0.

- PubChem. Ethyl 5-amino-2-nitrobenzoate | C9H10N2O4 | CID 44203110. National Institutes of Health.

- BenchChem. Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.

- MedChemExpress. 2-Amino-5-nitrobenzoic acid-SDS.

- BenchChem. Ethyl 3-Amino-5-nitrobenzoate | CAS 10394-67-9.

- Cenmed. This compound (C007B-468494).

- ChemicalBook. ethyl 2-amino-3-nitro-benzoate synthesis.

- MySkinRecipes. This compound.

- PubChem. Ethyl 2-amino-4-nitrobenzoate | C9H10N2O4 | CID 596492. National Institutes of Health.

- BenchChem. A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid.

- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-nitrobenzoic acid potassium salt.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid.

Sources

- 1. This compound | 32203-24-0 [amp.chemicalbook.com]

- 2. Ethyl 5-amino-2-nitrobenzoate | C9H10N2O4 | CID 44203110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-nitrobenzoate | C9H10N2O4 | CID 596492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 3-Amino-5-nitrobenzoate|CAS 10394-67-9 [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

A Spectroscopic Guide to Ethyl 2-amino-5-nitrobenzoate: Structural Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-nitrobenzoate is a key chemical intermediate in the synthesis of a variety of pharmaceutical and dye compounds. Its molecular structure, featuring an ethyl ester, an amino group, and a nitro group on a benzene ring, provides a versatile scaffold for further chemical modifications. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The strategic placement of the electron-donating amino group and the electron-withdrawing nitro and ethyl ester groups on the aromatic ring results in a distinct spectroscopic fingerprint.

Figure 1. Chemical Structure of this compound.

A comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides unambiguous confirmation of this structure. The following sections will delve into the detailed interpretation of the data obtained from each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 10-20 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak.

¹H NMR Spectroscopy Data and Interpretation

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.73 | Broad Singlet | 2H | -NH₂ |

| 8.07 | Doublet (d), J = 7.6 Hz | 1H | Ar-H |

| 7.61 – 7.52 | Multiplet | 2H | Ar-H |

| 7.33 | Doublet of Doublet of Doublets (ddd), J = 8.3, 5.5, 3.0 Hz | 1H | Ar-H |

| 4.09 | Doublet (d), J = 6.6 Hz | 2H | -OCH₂CH₃ |

| 2.07 | Doublet of Pentets (dp), J = 13.4, 6.7 Hz | 1H | -OCH₂CH₃ |

| 1.00 | Doublet (d), J = 6.7 Hz | 3H | -OCH₂CH₃ |

Interpretation:

-

The broad singlet at 8.73 ppm, integrating to two protons, is characteristic of the amino (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

The aromatic region (7.33-8.07 ppm) displays a complex pattern of signals for the three protons on the benzene ring. The downfield shifts are influenced by the electron-withdrawing nitro and ester groups.

-

The signals corresponding to the ethyl group of the ester functionality are observed at 4.09, 2.07, and 1.00 ppm. The splitting patterns and coupling constants are consistent with an ethyl group attached to an oxygen atom.

¹³C NMR Spectroscopy Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C=O (Ester) |

| 135.9 | Ar-C |

| 134.7 | Ar-C |

| 131.2 | Ar-C |

| 126.7 | Ar-C |

| 124.2 | Ar-C |

| 120.3 | Ar-C |

| 72.0 | -OCH₂CH₃ |

| 27.6 | -OCH₂CH₃ |

| 19.1 | -OCH₂CH₃ |

Interpretation:

-

The signal at 167.0 ppm is attributed to the carbonyl carbon of the ethyl ester group.

-

The six signals in the aromatic region (120.3-135.9 ppm) correspond to the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents.

-

The signals at 72.0, 27.6, and 19.1 ppm are assigned to the carbons of the ethyl group.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum is typically recorded using a KBr pellet method. A small amount of this compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

IR Spectroscopy Data and Interpretation

The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its characteristic functional groups.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3482, 3372 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1686 | C=O stretching of the ester |

| 1615 | N-H bending of the amine and/or C=C stretching of the aromatic ring |

Interpretation:

-

The two distinct peaks at 3482 and 3372 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively.[1]

-

The strong absorption band at 1686 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.[1]

-

The peak at 1615 cm⁻¹ can be attributed to the N-H bending vibration of the amine and/or the C=C stretching vibrations within the aromatic ring.[1]

-

The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, though these were not explicitly highlighted in the available data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source. The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Mass Spectrometry Data and Interpretation

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

-

Molecular Formula: C₉H₁₀N₂O₄

-

Molecular Weight: 210.19 g/mol

-

Expected [M+H]⁺: 211.0713

The fragmentation pattern in the mass spectrum would arise from the cleavage of the ester group (loss of -OCH₂CH₃ or -CH₂CH₃) and potentially the nitro and amino groups, providing further structural confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Figure 2. Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The detailed analysis of the spectroscopic data presented in this guide serves as a valuable resource for researchers and scientists, enabling confident identification and quality assessment of this important chemical intermediate in various scientific endeavors. The consistency across all analytical techniques provides a high degree of certainty in the assigned structure.

References

- Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-nitrobenzoate from 2-chloro-5-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing Ethyl 2-amino-5-nitrobenzoate, a key intermediate in the pharmaceutical and dye industries.[1] The synthesis is a robust two-step process commencing with 2-chloro-5-nitrobenzoic acid. The methodology detailed herein encompasses the initial esterification to yield Ethyl 2-chloro-5-nitrobenzoate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group. This document offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations, designed for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

This compound is a valuable molecular building block, primarily utilized in the synthesis of azo dyes, pigments, and various active pharmaceutical ingredients (APIs). The strategic placement of its functional groups—an ester, an amine, and a nitro group—offers versatile handles for subsequent chemical transformations.

The synthesis from 2-chloro-5-nitrobenzoic acid is an efficient and widely adopted route. It unfolds over two distinct chemical transformations:

-

Fischer Esterification: The carboxylic acid moiety of the starting material is converted into an ethyl ester. This step protects the carboxylic acid and modulates the electronic properties of the ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring is displaced by an amino group using an ammonia source. This reaction is highly regioselective, driven by the powerful electron-withdrawing nature of the nitro group.

This guide will dissect each stage, providing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible synthesis.

Part 1: Fischer Esterification of 2-chloro-5-nitrobenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a classic acid-catalyzed esterification reaction.

Principle and Mechanism

Fischer esterification is a reversible reaction in which a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or a sulfonic acid.[2] The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, the alcohol is used as the solvent (in large excess) and/or the water byproduct is removed.

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-nitrobenzoate

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

-

Add absolute ethanol (10-20 eq, serving as both reactant and solvent).

-

Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with dichloromethane or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Ethyl 2-chloro-5-nitrobenzoate as a solid.

Causality and Field-Proven Insights

-

Excess Alcohol: Using ethanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

-

Bicarbonate Wash: This step is critical to remove any residual sulfuric acid and unreacted carboxylic acid, preventing potential side reactions or degradation in subsequent steps.

Part 2: Amination via Nucleophilic Aromatic Substitution (SNAr)

This second stage is the core transformation, where the chloro group is substituted by an amino group. The success of this reaction hinges on the principles of Nucleophilic Aromatic Substitution.

Principle and Mechanism

The SNAr mechanism is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[3] The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

-

Nucleophilic Addition: The nucleophile (ammonia, NH₃) attacks the carbon atom bearing the leaving group (chlorine). This attack is facilitated by the electron-withdrawing nitro group, which is positioned para to the chlorine. The nitro group delocalizes the negative charge of the resulting anionic intermediate through resonance.[3]

-

Formation of Meisenheimer Complex: This resonance-stabilized intermediate is known as a Meisenheimer complex.[3][5] Its stability is the key to the feasibility of the SNAr reaction.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).

The rate of reaction is highly dependent on the nature of the leaving group and the degree of activation provided by the electron-withdrawing substituents. Recent studies have also explored microwave-assisted conditions, which can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-chloro-5-nitrobenzoate

-

Aqueous Ammonia (28-30% NH₃ solution)

-

Ethanol (or another suitable solvent)

Procedure:

-

Place Ethyl 2-chloro-5-nitrobenzoate (1.0 eq) in a sealed pressure vessel or a high-pressure autoclave.

-

Add ethanol and an excess of concentrated aqueous ammonia (e.g., 10-15 eq).

-

Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours with vigorous stirring. The pressure will increase due to the heating of the ammonia solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the vessel to room temperature. Caution: Vent the vessel carefully in a fume hood to release the excess ammonia pressure.

-

The product often precipitates from the reaction mixture upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any residual ammonia and ammonium salts, followed by a wash with cold ethanol.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, in-process controls and final product validation are essential.

-

TLC Monitoring: At each stage, TLC is used to track the consumption of starting materials and the formation of products, confirming reaction completion.

-

Spectroscopic Confirmation: The structures of the intermediate and the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry should be used to confirm the molecular weight.

-

Melting Point Analysis: A sharp melting point, consistent with literature values, is a strong indicator of the final product's purity.

Physicochemical and Safety Data

Data Presentation: Properties of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.57 | 162-168[7] | Off-white to creamish crystalline powder[7] |

| Ethyl 2-chloro-5-nitrobenzoate | C₉H₈ClNO₄ | 229.62 | ~65-68 | Light yellow solid |

| This compound | C₉H₁₀N₂O₄ | 210.19[8] | ~108-110 | Yellow solid |

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

2-chloro-5-nitrobenzoic acid: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9] It may also cause respiratory irritation.[9][10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid creating dust.[9]

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water/solvent, never the other way around.

-

Aqueous Ammonia: Corrosive and has a pungent, irritating odor. Work in a well-ventilated fume hood. The amination step is performed under pressure and high temperature; use appropriate safety equipment (pressure vessel, blast shield).

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualization of Synthesis and Mechanism

Synthetic Pathway

Caption: Overall two-step synthesis pathway.

SNAr Reaction Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound from 2-chloro-5-nitrobenzoic acid is a foundational two-step process in organic synthesis. It elegantly demonstrates the principles of Fischer esterification and Nucleophilic Aromatic Substitution. By understanding the causality behind each procedural step—from the role of catalysts and excess reagents to the importance of reaction conditions and purification techniques—researchers can reliably and safely produce this key chemical intermediate. The protocols and insights provided in this guide serve as a robust framework for laboratory execution, ensuring high yield and purity for applications in drug discovery and materials science.

References

- Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering (RSC Publishing).

- Mechanistic insights into amination via nucleophilic aromatic substitution.

- Aromatic Nucleophilic Substitution. Fisher Scientific.

- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- Nucleophilic Arom

- 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS. Muby Chemicals.

- Ethyl 2-(2-chloro-5-nitrobenzamido)

- 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd.

- 2-chloro-5-nitrobenzoic acid Safety D

- Ethyl 5-amino-2-nitrobenzo

- 2-Chloro-5-Nitro Benzoic Acid CAS No 2516-96-3 MATERIAL SAFETY D

- 2-Chloro-5-nitrobenzoic acid SAFETY D

- Esterification of nitrobenzoic acids.

- 2 – CHLORO – 5 – NITRO BENZOIC ACID. SDI.

- Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society.

- Ethyl 2-amino-5-nitrobenzo

Sources

- 1. This compound [myskinrecipes.com]

- 2. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. fishersci.se [fishersci.se]

- 5. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sdichem.com [sdichem.com]

- 8. Ethyl 5-amino-2-nitrobenzoate | C9H10N2O4 | CID 44203110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

Ethyl 2-amino-5-nitrobenzoate: A Cornerstone Building Block for Advanced Organic Synthesis

An In-depth Technical Guide

Abstract

Ethyl 2-amino-5-nitrobenzoate is a trifunctional aromatic compound of significant strategic importance in modern organic synthesis. Its unique molecular architecture, featuring an amino group, a nitro moiety, and an ethyl ester function, provides a versatile platform for constructing complex molecular frameworks. The electronically distinct nature of the amino and nitro groups, ortho and para to the ester respectively, allows for a high degree of regioselectivity in synthetic transformations. This guide provides an in-depth exploration of the core applications of this compound, focusing on its pivotal role in the synthesis of pharmaceutically relevant heterocyclic systems such as benzimidazoles, quinoxalines, and quinazolinones. We will delve into the causality behind key experimental choices, present validated protocols, and offer insights derived from extensive field application.

The Strategic Value of this compound: A Molecular Overview

At the heart of this compound's utility lies the strategic placement of its three functional groups. The nucleophilic amino group at the 2-position, the electrophilic character of the aromatic ring modulated by the powerful electron-withdrawing nitro group at the 5-position, and the ester at the 1-position each offer distinct handles for chemical manipulation. The most critical transformation, however, is the selective reduction of the nitro group. This single step unmasks a second amino functionality, generating in situ an ortho-phenylenediamine derivative, a privileged precursor for a vast array of condensation and cyclization reactions.

This strategic design allows for a modular approach to synthesis. The initial scaffold can be modified at the amino or ester group, followed by the key nitro reduction and subsequent cyclization, enabling the generation of diverse molecular libraries from a single, readily available starting material.

Caption: Key functional groups of this compound.

Core Transformation: The Gateway to Heterocyclic Scaffolds

The cornerstone of this building block's application is the selective reduction of the nitro group to an amine, yielding Ethyl 2,5-diaminobenzoate. The choice of reducing agent is critical and depends on the presence of other sensitive functional groups in the molecule.

Catalytic Hydrogenation

This is often the method of choice due to its clean reaction profile and high efficiency.[1][2]

-

H₂/Pd/C: Palladium on carbon is a highly effective catalyst for this transformation. It operates under relatively mild conditions and typically results in high yields. A key consideration is that this method can also reduce other functionalities, such as alkenes or alkynes, and may cause dehalogenation.[2]

-

Raney Nickel: This catalyst is a suitable alternative, particularly when dehalogenation of aryl halides is a concern.[1][2]

Metal-Acid Systems

These classical methods are robust, economical, and tolerate a wider range of functional groups than some catalytic methods.

-

Fe/HCl or Fe/NH₄Cl: Iron in the presence of a proton source is a workhorse for nitro group reduction. The reaction is heterogeneous, and the iron oxides formed can sometimes complicate product isolation.

-

Sn/HCl or SnCl₂/HCl: Tin-based reagents are also highly effective. Tin(II) chloride (SnCl₂) offers a milder alternative for reducing nitro groups in the presence of other reducible functionalities.[1][3]

| Reduction Method | Key Reagents | Typical Conditions | Advantages | Considerations |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-5 atm H₂, RT-50°C, MeOH or EtOH | High yield, clean reaction, mild conditions | Can reduce other functional groups, potential for dehalogenation |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux | Cost-effective, robust, good functional group tolerance | Stoichiometric metal waste, potentially harsh conditions |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in MeOH | Avoids use of H₂ gas, generally mild | Reagent cost, potential for side reactions |

Application I: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a vital class of heterocycles found in numerous FDA-approved drugs, including proton pump inhibitors (omeprazole) and anthelmintics (albendazole). The synthesis of 2-substituted-5(6)-carboxyethylbenzimidazoles from this compound is a straightforward and high-yielding process.

Synthetic Strategy & Causality

The strategy involves a two-step sequence:

-

Reduction: The nitro group is reduced to an amine to generate the ortho-phenylenediamine intermediate, Ethyl 2,5-diaminobenzoate.

-

Condensation/Cyclization: The diamine is then reacted with an aldehyde. The more nucleophilic amino group (formerly the original amino group, activated by the para-ester) attacks the aldehyde carbonyl, forming a Schiff base. Subsequent intramolecular attack by the second amino group, followed by oxidative aromatization, yields the benzimidazole core. Using an oxidant like sodium metabisulfite is common to facilitate the final aromatization step.[4]

Caption: Workflow for Benzimidazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate

-

Step A: Synthesis of Ethyl 2,5-diaminobenzoate

-

To a solution of this compound (2.10 g, 10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (11.3 g, 50 mmol).

-

Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water and basify to pH 8 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2,5-diaminobenzoate as a solid, which can be used in the next step without further purification.

-

-

Step B: Synthesis of the Benzimidazole

-

In a round-bottom flask, dissolve Ethyl 2,5-diaminobenzoate (1.80 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in dimethoxyethane (40 mL).[4]

-

Add sodium metabisulfite (1.90 g, 10 mmol) as an oxidant.[4]

-

Heat the mixture under reflux for 12-16 hours.

-

After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

-

Application II: Synthesis of Quinoxaline Derivatives

Quinoxalines are another privileged heterocyclic scaffold with a broad range of biological activities, including anticancer and antiviral properties.[5][6] The synthesis leverages the same ortho-phenylenediamine intermediate generated from this compound.

Synthetic Strategy & Causality

The established route to quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

-

Reduction: As before, this compound is reduced to Ethyl 2,5-diaminobenzoate.

-

Double Condensation: The diamine is then treated with a 1,2-dicarbonyl compound, such as glyoxal or benzil. The reaction proceeds via a two-fold imine formation, followed by cyclization and dehydration to furnish the aromatic quinoxaline ring system. The reaction is typically catalyzed by a mild acid.

Caption: Synthesis of a Quinoxaline Derivative.

Experimental Protocol: Synthesis of Ethyl 2,3-diphenylquinoxaline-6-carboxylate

-

Step A: Synthesis of Ethyl 2,5-diaminobenzoate

-

Follow the protocol as described in Section 3.2, Step A.

-

-

Step B: Synthesis of the Quinoxaline

-

Dissolve Ethyl 2,5-diaminobenzoate (1.80 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL).

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the mixture to reflux for 4 hours. A yellow precipitate should form.

-

Cool the reaction mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired quinoxaline derivative.

-

Application III: Access to Quinazolinone and Benzodiazepine Scaffolds

While direct cyclization to seven-membered rings like benzodiazepines is less common from this specific precursor, this compound serves as an excellent starting point for related six-membered heterocycles like quinazolinones and is a precursor to intermediates used in benzodiazepine synthesis.

Synthesis of 7-Nitro-4(3H)-quinazolinones

Quinazolinones are core structures in many bioactive compounds.[8] The synthesis requires hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.[8]

-

Hydrolysis: The ester is hydrolyzed to 2-amino-5-nitrobenzoic acid using aqueous NaOH, followed by acidification.[9]

-

Cyclization: The resulting anthranilic acid derivative is then condensed with a one-carbon source, such as formic acid or formamide, under reflux conditions to yield the 7-nitro-4(3H)-quinazolinone.[8]

A Gateway to Benzodiazepine Intermediates

The synthesis of many benzodiazepines relies on 2-aminobenzophenone intermediates.[10] While not a direct precursor, this compound can be envisioned as a starting material for these crucial intermediates through multi-step synthetic sequences, such as conversion of the ester to a ketone via Friedel-Crafts acylation or other organometallic methodologies, followed by the standard cyclization procedures. The related compound, 2-amino-5-nitrobenzophenone, is a foundational precursor for constructing the characteristic benzodiazepine ring system.[10]

Conclusion

This compound is far more than a simple aromatic compound; it is a highly versatile and strategically designed building block. Its true power is unlocked through the selective reduction of its nitro group, which opens a gateway to a rich variety of heterocyclic scaffolds. The ability to reliably synthesize benzimidazoles, quinoxalines, and precursors to other important heterocycles like quinazolinones makes it an indispensable tool for researchers, scientists, and drug development professionals. The methodologies presented in this guide, grounded in established chemical principles, provide a robust framework for leveraging this key intermediate in the pursuit of novel and complex molecular architectures.

References

-

Al-Said, N. H. (2010). A simple route for synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][11]diazepin-2-ylamino)benzoate. MDPI. Available at: [Link]

-

Al-Suhaimi, A. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]

-

Casy, A. F., & Wright, J. (1966). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic. Available at: [Link]

- Google Patents. (n.d.). AT205968B - Process for the preparation of new benzimidazoles. Google Patents.

-

El-Sayed, N. F., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

-

Singh, P., et al. (2014). Synthesis of some new quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Datani, R. H., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-2-nitrobenzoate. PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). EP1904481B1 - Process for preparing benzimidazole compounds. Google Patents.

-

Sandhar, A., et al. (2012). Efficient p-Amino Benzoic Acid Catalyzed Eco-friendly Synthesis of 1,5-benzodiazepines among Various Amino Acids under Solvent Free Conditions. Science Alert. Available at: [Link]

-

Rehman, A. U., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules. Available at: [Link]

-

Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

-

Al-Said, N. H. (2010). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][11]diazepin-2-ylamino)benzoate. ResearchGate. Available at: [Link]

-

QuimicaOrganica.org. (n.d.). Reduction of nitro to amino and oxidation of amino to nitro. Química Orgánica. Available at: [Link]

-

Ghorbani-Choghamarani, A., et al. (2023). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

Latypov, S. K., & Gubaidullin, A. T. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link]

-

Khan, I., et al. (2015). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Wang, Z., et al. (2022). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. Available at: [Link]

-

Sancak, K., et al. (2011). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

El-Kashef, H. S., et al. (2002). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2023). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Organic Chemistry Frontiers. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl 5-amino-2-nitrobenzoate | Benchchem [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-amino-5-nitrobenzoate as a Precursor for Azo Dyes and Pigments

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the utilization of ethyl 2-amino-5-nitrobenzoate as a foundational precursor in the synthesis of azo dyes and pigments. We will explore the fundamental chemistry, provide detailed experimental protocols, and discuss the critical interplay between molecular structure and final dye properties.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile aromatic compound that serves as a critical building block in organic synthesis, particularly in the vast field of color chemistry.[1] Its molecular architecture, featuring a primary amino group, an electron-withdrawing nitro group, and an ethyl ester functionality, provides a unique combination of reactive sites. This trifunctional nature makes it an excellent starting material for a diverse range of azo colorants.[2][3]

The primary amino group (-NH₂) is the key functional group that undergoes diazotization to form a reactive diazonium salt. The nitro group (-NO₂), a strong chromophore and auxochrome, significantly influences the spectral properties of the resulting dyes, often leading to deeper, more intense colors and enhanced stability.[4][5] The ethyl ester group can also be leveraged for further modifications or to influence the solubility and application properties of the final product.

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₀N₂O₄ | [6] |

| Molecular Weight | 210.19 g/mol | [6] |

| Appearance | Solid (form may vary) | |

| Melting Point | 236-238 °C (for the corresponding acid) | |

| Storage | 2-8°C, protected from light, stored in inert gas | [1] |

The Core Chemistry: From Amine to Azo Compound

The synthesis of azo dyes from a primary aromatic amine like this compound is a classic and well-established two-step process.[4][7] It involves:

-

Diazotization: Conversion of the primary amino group into a diazonium salt.

-

Azo Coupling: Reaction of the diazonium salt with an electron-rich coupling component.

Pillar 1: The Diazotization Reaction

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[8] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8]

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[4][7] Maintaining a low temperature ensures the integrity of the diazonium salt for the subsequent coupling step.

-

Strong Acidic Medium: The acid serves two purposes: it generates the necessary nitrous acid from sodium nitrite and it prevents the newly formed diazonium salt from coupling with the unreacted parent amine, which can lead to unwanted side products.[9]

The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which then attacks the nucleophilic nitrogen of the amine.[9]

Caption: General workflow for the diazotization of a primary aromatic amine.

Pillar 2: The Azo Coupling Reaction

The diazonium salt formed is a weak electrophile.[9] It readily reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[10] This reaction forms the characteristic azo linkage (–N=N–) that defines this class of dyes.[7]

Causality Behind Experimental Choices:

-

Activated Coupling Components: Suitable coupling components must contain strong electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂) groups.[9] Phenols, naphthols, and anilines are common choices.

-

pH Control: The pH of the reaction medium is crucial for successful coupling.

-

For coupling with phenols , the reaction is carried out in a mildly alkaline medium (pH 8-11).[9] This deprotonates the phenol to the more strongly activating phenoxide ion.

-

For coupling with anilines , the reaction is performed in a mildly acidic medium (pH < 6).[10] This ensures that while the diazonium salt concentration is sufficient, the concentration of the free, unprotonated amine (the reactive species) is also adequate.

-

Caption: The azo coupling reaction between a diazonium salt and a coupling component.

Self-Validating Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of a representative azo dye using this compound as the diazo component and β-naphthol as the coupling component. Each step is designed to ensure high yield and purity.

Step 1: Diazotization of this compound

-

Preparation: In a 250 mL beaker, create a fine suspension by stirring 2.10 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[4]

-

Cooling (Critical Step): Cool the suspension to 0-5 °C in an ice-salt bath with continuous, vigorous stirring. It is imperative to maintain this temperature range throughout the addition of sodium nitrite.[4][7]

-

Nitrite Addition: In a separate beaker, prepare a solution of 0.70 g (approx. 0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[4]

-

Diazotization: Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous fumes. Ensure the temperature does not rise above 5 °C.[4]

-

Validation: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates a slight excess, confirming the completion of diazotization. If the test is negative, add a small amount more of the nitrite solution.

-

Immediate Use: The resulting clear, cold diazonium salt solution should be used immediately in the next step due to its inherent instability.[7]

Step 2: Azo Coupling with β-Naphthol

-

Coupling Solution: In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% sodium hydroxide solution.[4]

-

Cooling: Cool this solution to 0-5 °C in an ice bath with constant stirring.[7]

-

Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Step 1) to the cold β-naphthol solution.[4][7]

-

Observation: A deeply colored precipitate of the azo dye should form instantly. The exact color will depend on the specific structures, but a red or orange hue is expected.

-

Completion: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[7]

Step 3: Isolation and Purification

-

Filtration: Isolate the crude dye by vacuum filtration using a Buchner funnel.[7]

-

Washing: Wash the collected dye precipitate thoroughly with cold water until the filtrate is neutral to litmus paper. This removes unreacted starting materials and inorganic salts.[4]

-

Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 60-70 °C).

-

Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.[7]

Safety, Handling, and Personal Protective Equipment (PPE)

Handling the chemicals involved in azo dye synthesis requires strict adherence to safety protocols to mitigate risks.

-

This compound: May cause skin, eye, and respiratory irritation.[11][12]

-

Sodium Nitrite: Strong oxidizer and toxic if ingested.

-

Concentrated Acids (HCl): Highly corrosive and can cause severe burns.[13]

-

Diazonium Salts: Potentially explosive in dry, solid form. Never isolate the diazonium salt. Always keep it in a cold, aqueous solution and use it immediately.[7]

Mandatory PPE and Handling Procedures:

-

Ventilation: Always conduct the synthesis in a well-ventilated chemical fume hood.[12][13]

-

Eye Protection: Wear chemical safety goggles or a face shield at all times.[11][13]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[11][13]

-

Protective Clothing: A standard laboratory coat is required.[11]

-

Emergency Access: Ensure an eyewash station and safety shower are readily accessible.[13]

-

Waste Disposal: Dispose of all chemical waste in accordance with licensed collector's sorting instructions.[11]

Conclusion: A Versatile Precursor for Advanced Applications

This compound stands out as a valuable and versatile precursor in the synthesis of azo dyes and pigments.[2][3] Its unique molecular structure allows for the creation of colorants with a wide range of hues and desirable properties. The protocols and principles outlined in this guide provide a robust framework for researchers to safely and effectively utilize this compound. The ability to control the final properties of the dye by careful selection of the coupling component makes this synthetic pathway a cornerstone of color chemistry, with applications ranging from textiles and coatings to advanced materials and analytical reagents.[2][7]

References

-

National Center for Biotechnology Information. "Ethyl 5-amino-2-nitrobenzoate." PubChem Compound Database. Accessed January 3, 2026. [Link]

-

National Center for Biotechnology Information. "2-Amino-5-ethyl-3-nitrobenzoic acid." PubChem Compound Database. Accessed January 3, 2026. [Link]

-

Anonymous. "Diazonium Salts." Accessed January 3, 2026. [Link]

-

S. Ashoka, et al. "Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties." International Journal of ChemTech Research. Accessed January 3, 2026. [Link]

-

U. V. Malankar and K. R. Desai. "Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre." Oriental Journal of Chemistry. Accessed January 3, 2026. [Link]

-

MySkinRecipes. "this compound." MySkinRecipes. Accessed January 3, 2026. [Link]

-

Baghdad Science Journal. "Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity." Baghdad Science Journal. Accessed January 3, 2026. [Link]

- Google Patents. "Azo dyes, process for their preparation and their use for dyeing or printing hydrophobic fibre materials.

-

NPTEL. "Lecture 16 Aromatic Diazonium Salts." NPTEL Archive. Accessed January 3, 2026. [Link]

-

YouTube. "COUPLING REACTIONS OF DIAZONIUM SALTS." YouTube. Accessed January 3, 2026. [Link]

-

IntechOpen. "Chemistry and Applications of Azo Dyes: A Comprehensive Review." IntechOpen. Accessed January 3, 2026. [Link]

-

Chemistry LibreTexts. "23.6: Coupling Reactions of Aryl Diazonium Salts." Chemistry LibreTexts. Accessed January 3, 2026. [Link]

-

Cenmed. "this compound (C007B-468494)." Cenmed. Accessed January 3, 2026. [Link]

-

SciSpace. "Synthesis and properties of some hetaryl disazo and trisazo disperse dye derivatives of 2-amino-5-nitrothiazole and 1-naphthyla." SciSpace. Accessed January 3, 2026. [Link]

-

Science Alert. "Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric." Science Alert. Accessed January 3, 2026. [Link]

-

ResearchGate. "BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole: Synthesis and their multi- functional properties." ResearchGate. Accessed January 3, 2026. [Link]

-

ResearchGate. "Synthesis, Characterization and Electrochemical investigations of Azo dyes derived from 2-amino-6-ethoxybenzothiazole." ResearchGate. Accessed January 3, 2026. [Link]

-

Organic Chemistry Portal. "Diazotisation." Organic Chemistry Portal. Accessed January 3, 2026. [Link]

-

MDPI. "Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][7]diazepin-2-ylamino)benzoate." MDPI. Accessed January 3, 2026. [Link]

-

ResearchGate. "Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to..." ResearchGate. Accessed January 3, 2026. [Link]

-

Semantic Scholar. "Synthesis, characterization and electrochemical investigations of azo dyes derived from 2-amino-6-ethoxybenzothiazole." Semantic Scholar. Accessed January 3, 2026. [Link]

-

Analytical Biochemistry. "Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine." Accessed January 3, 2026. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 5-amino-2-nitrobenzoate | C9H10N2O4 | CID 44203110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. benchchem.com [benchchem.com]

Topic: Potential Pharmacological Relevance of Ethyl 2-amino-5-nitrobenzoate Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The aminobenzoate scaffold, exemplified by the well-known local anesthetic benzocaine (ethyl 4-aminobenzoate), is one such framework.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][3] The introduction of a nitro group onto this scaffold adds a layer of chemical and pharmacological complexity. The nitro group is a potent electron-withdrawing moiety and a key pharmacophore in numerous clinically used drugs, particularly antimicrobials.[4][5]

However, the role of the nitro group is a double-edged sword. Its therapeutic effects are often mediated through bioreductive activation, a process that converts the nitro group into highly reactive intermediates like nitroso and hydroxylamine species.[4][6] These intermediates can exert desired cytotoxic effects on pathogens or cancer cells but also carry the risk of host cell toxicity and mutagenicity.[4][7][8]

This guide provides a comprehensive technical exploration of Ethyl 2-amino-5-nitrobenzoate and its derivatives. As a Senior Application Scientist, the objective is to move beyond a simple literature review and instead provide a foundational blueprint for researchers. We will dissect the molecule's core structure, propose robust synthetic and derivatization strategies, and detail the self-validating experimental protocols required to systematically evaluate its potential as a source of new antimicrobial and anticancer agents. The causality behind each experimental choice will be explained, grounding the proposed research in established principles of drug discovery.

Section 1: The Medicinal Chemistry of the this compound Scaffold

The pharmacological potential of this scaffold is dictated by the interplay of its three key functional components: the ethyl ester, the aromatic amine, and the nitro group. Understanding their individual contributions is paramount for designing a successful drug discovery campaign.

The Role of the Nitro Group: A Bioreductive Prodrug Approach

The nitroaromatic group is central to the anticipated biological activity. In anaerobic environments, such as those found in certain bacteria or the hypoxic microenvironments of solid tumors, the nitro group can be enzymatically reduced by nitroreductases (NTRs).[9][10] This reduction is a stepwise process that generates a cascade of reactive nitrogen species (RNS).[6][11]

-